Bienvenue dans la boutique en ligne BenchChem!

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

Lipophilicity XLogP ADME prediction

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide (CAS 2034541-56-3, PubChem CID is a synthetic small molecule featuring a 1-methyl-1H-imidazole-4-sulfonamide core linked via an ethyl spacer to an azetidine ring and a thiophen-3-yl group. Its molecular formula is C13H18N4O2S2 (MW 326.4 g/mol) and it possesses one undefined stereocenter at the carbon bridging the azetidine and thiophene moieties.

Molecular Formula C13H18N4O2S2
Molecular Weight 326.43
CAS No. 2034541-56-3
Cat. No. B2440929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
CAS2034541-56-3
Molecular FormulaC13H18N4O2S2
Molecular Weight326.43
Structural Identifiers
SMILESCN1C=C(N=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCC3
InChIInChI=1S/C13H18N4O2S2/c1-16-8-13(14-10-16)21(18,19)15-7-12(17-4-2-5-17)11-3-6-20-9-11/h3,6,8-10,12,15H,2,4-5,7H2,1H3
InChIKeySPOPUAJRNFRGFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide (CAS 2034541-56-3) – Compound Identity and Procurement Baseline


N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide (CAS 2034541-56-3, PubChem CID 91813451) is a synthetic small molecule featuring a 1-methyl-1H-imidazole-4-sulfonamide core linked via an ethyl spacer to an azetidine ring and a thiophen-3-yl group [1]. Its molecular formula is C13H18N4O2S2 (MW 326.4 g/mol) and it possesses one undefined stereocenter at the carbon bridging the azetidine and thiophene moieties [1]. This compound belongs to a broader class of heteroaryl sulfonamides under investigation for enzyme inhibition and antimicrobial applications, but publicly available quantitative bioactivity data remain extremely limited. Prospective buyers should therefore evaluate this compound primarily on the basis of its distinct structural features and computed physicochemical properties relative to in-class analogs for target-specific screening campaigns or chemical biology probe development [1][2].

Why a General-Purpose Imidazole Sulfonamide Cannot Replace CAS 2034541-56-3 in Structure-Focused Procurement


Compounds within the 1-methyl-1H-imidazole-4-sulfonamide family cannot be treated as interchangeable building blocks or screening probes. Even when the core sulfonamide warhead is conserved, variations in the amine substituent (azetidine-containing ethyl linker with a thiophen-3-yl group in the target compound) drive substantial differences in molecular weight, lipophilicity (XLogP), hydrogen-bonding capacity, topological polar surface area (TPSA), and conformational flexibility [1]. For instance, replacing the azetidine-thiophene motif with a simple thiophen-3-ylmethyl group (as in CID 71806154) eliminates the stereocenter, reduces molecular weight by ~69 Da, and lowers the rotatable bond count from 6 to 4, which can alter target engagement, metabolic stability, and off-rate kinetics in ways that are not predictable from the conserved sulfonamide alone [1]. Consequently, a procurement decision based solely on the shared imidazole-4-sulfonamide core risks selecting a compound with divergent ADME, potency, or selectivity profiles that invalidate the intended experimental design.

Quantitative Differentiation Evidence for CAS 2034541-56-3 vs. Structurally Closest Analogs


Azetidine Ring Confers Lower Lipophilicity Compared to Benzo-Fused or Chlorothiophene Analogs

The target compound exhibits an XLogP of 0.7, placing it in a moderately balanced lipophilic range distinct from both simpler and more complex analogs [1]. In direct computed comparison, the azetidine-thiophene substitution yields XLogP = 0.7, versus XLogP = 1.4 for the 5-chlorothiophene-2-methoxyethyl analog (CID 91631055) and XLogP = 3.0 for the benzo[d]thiazole-6-carboxamide derivative that retains the identical azetidine-thiophene-ethyl scaffold (CID 91813429) [1][2][3]. The ~0.7 log unit reduction relative to the chlorothiophene analog may translate to improved aqueous solubility and reduced non-specific protein binding, while the ~2.3 log unit reduction relative to the benzothiazole analog substantially lowers the risk of excessive lipophilicity-driven promiscuity [4].

Lipophilicity XLogP ADME prediction

Unique Stereochemical Complexity vs. Achiral or Planar Analogs

The target compound contains one undefined stereocenter at the carbon atom bridging the azetidine ring and thiophen-3-yl group, as annotated in the PubChem record (undefined atom stereocenter count = 1) [1]. In contrast, the simpler analog 1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide (CID 71806154) and the hydroxyl-containing analog N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide (CID 71806394) are achiral or possess different stereochemical configurations [2][3]. This stereochemical feature raises the structural complexity score and may enable distinct binding interactions with chiral biological targets such as kinases, proteases, or GPCRs that exhibit enantioselective ligand recognition [4].

Stereochemistry Chiral separation Enantioselectivity

Topological Polar Surface Area (TPSA) Comparison Indicates Distinct Passive Permeability and BBB Penetration Potential

The computed topological polar surface area of the target compound is 104 Ų, which falls within the range commonly associated with moderate blood-brain barrier penetration potential (threshold <90 Ų for high CNS penetration, <140 Ų for oral absorption) [1][4]. The hydroxyl-containing analog (CID 71806394) exhibits a higher TPSA of 121 Ų due to the additional hydrogen bond donor, predicting lower passive membrane permeability [2]. Conversely, the benzothiazole-6-carboxamide analog (CID 91813429) has a slightly lower TPSA of 102 Ų but a substantially higher XLogP of 3.0, shifting its ADME profile toward higher tissue distribution and metabolic clearance [3].

TPSA BBB penetration Oral bioavailability

Rotatable Bond Count Distinguishes Conformational Flexibility from Rigid Analogs

The target compound contains 6 rotatable bonds, matching the chlorothiophene-methoxyethyl analog (CID 91631055) but exceeding the 4 rotatable bonds of the simpler thiophen-3-ylmethyl analog (CID 71806154) and the 5 rotatable bonds of both the 2-hydroxy analog (CID 71806394) and the benzothiazole carboxamide analog (CID 91813429) [1][2]. Increased conformational flexibility can influence entropic penalties upon target binding; while higher flexibility generally increases the entropic cost of binding, it may also enable the compound to adopt conformations that access cryptic binding pockets not available to more rigid analogs [3].

Conformational flexibility Entropy penalty Binding thermodynamics

Limited Public Bioactivity Data Necessitates Direct Experimental Comparison for Target-Specific Procurement Decisions

As of May 2026, neither PubChem BioAssay, ChEMBL, nor BindingDB contain quantitative IC50, Ki, or Kd data for this compound (CID 91813451) [1]. In contrast, certain 1-methyl-1H-imidazole-4-sulfonamide derivatives bearing tetrahydroquinoline substituents have reported IC50 values in the picomolar to nanomolar range against protein farnesyltransferase (e.g., IC50 = 0.6 nM for BMS-339941/CHEMBL182888) [2][3]. The absence of analogous potency data for the target compound means that any procurement decision must be based on the structural and physicochemical differentiation evidence presented above, and users are advised to conduct their own head-to-head biochemical profiling against the most relevant in-class comparator for their specific target of interest [1].

Data availability Screening library Hit validation

Recommended Application Scenarios for CAS 2034541-56-3 Based on Evidence-Based Differentiation


Hit Identification in Chiral-Target-Focused Screening Libraries

Given the presence of one undefined stereocenter and an intermediate XLogP of 0.7, this compound is best deployed as part of a stereochemically diverse screening subset for targets known to exhibit enantioselective ligand binding, such as certain kinases, GPCRs, or proteases [1][2]. Its stereochemical complexity differentiates it from achiral imidazole-4-sulfonamide analogs (e.g., CID 71806154, 0 stereocenters) and may reveal binding modes inaccessible to planar or simpler analogs [1].

Chemical Biology Probe Development Requiring Balanced Physicochemical Properties

The combination of XLogP = 0.7 and TPSA = 104 Ų positions this compound in a property space associated with both oral bioavailability potential and moderate CNS exposure [1][3]. Compared to the benzothiazole-6-carboxamide analog (XLogP = 3.0, TPSA = 102 Ų), the target compound avoids excessive lipophilicity that can lead to promiscuous binding and poor solubility, while compared to the 2-hydroxy analog (XLogP = -0.1, TPSA = 121 Ų), it offers improved membrane permeability [1].

Structure-Activity Relationship (SAR) Studies Focused on the Azetidine-Thiophene Pharmacophore

The unique combination of an azetidine ring directly attached to the chiral carbon adjacent to the thiophen-3-yl group creates a distinct three-dimensional pharmacophore [1]. This scaffold differs fundamentally from analogs where the azetidine is replaced by hydroxyl (CID 71806394), methoxy (CID 91631055), or absent (CID 71806154). SAR programs investigating the contribution of the strained azetidine ring to target binding kinetics should prioritize this compound as a reference point against which to compare ring-opened or ring-expanded analogs [2].

Method Development for Chiral Chromatographic Separation of Sulfonamide Derivatives

Because the stereochemistry at the bridging carbon is undefined in the public record and the compound is likely supplied as a racemic mixture, it provides a practical substrate for developing and validating chiral HPLC or SFC separation methods applicable to the broader class of azetidine-containing sulfonamides [1]. Procurement for this purpose is driven by the compound's structural complexity rather than its bioactivity, making it a cost-effective choice for analytical chemistry groups optimizing enantiomeric resolution protocols.

Quote Request

Request a Quote for N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.